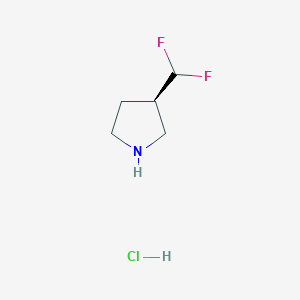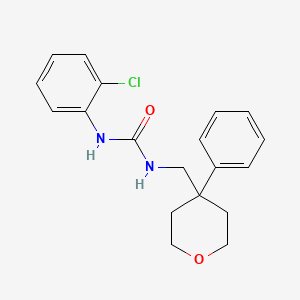
1-(2-chlorophenyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has been studied for its potential therapeutic applications. This compound, also known as CP-690,550 or Tofacitinib, has been found to have immunosuppressive properties and has been investigated for its use in treating various autoimmune diseases.
科学的研究の応用
Hydrogel Formation and Material Properties
The study by Lloyd and Steed (2011) explores the formation of hydrogels by a related urea compound in various acidic conditions. It reveals how the rheology and morphology of these gels can be fine-tuned through the choice of anion, showcasing the compound's potential in material science for creating customizable gel materials with specific physical properties (Lloyd & Steed, 2011).
Anticancer Potential
Gaudreault et al. (1988) synthesized derivatives of a closely related urea compound, evaluating their cytotoxicity against human adenocarcinoma cells. The research indicates the potential of these compounds as anticancer agents, highlighting the role of specific structural features in their cytotoxic activities (Gaudreault et al., 1988).
Protective Groups in Oligonucleotide Synthesis
Reese, Serafinowska, and Zappia (1986) discuss the use of a related compound as a protective group in the synthesis of oligoribonucleotides. The compound’s stability under specific conditions makes it suitable for protecting sensitive molecular parts during complex chemical syntheses, demonstrating its utility in biochemistry and molecular biology (Reese, Serafinowska, & Zappia, 1986).
Corrosion Inhibition
Bahrami and Hosseini (2012) investigated the inhibition effect of a similar urea compound on mild steel corrosion in hydrochloric acid solutions. Their findings suggest that these compounds can serve as effective corrosion inhibitors, with potential applications in industrial maintenance and materials science (Bahrami & Hosseini, 2012).
Insecticidal Properties
Mulder and Gijswijt (1973) describe the insecticidal activity of a related compound, emphasizing its unique mode of action that interferes with cuticle deposition in insects. This suggests the compound's potential in developing new insecticides with specific action mechanisms, contributing to agricultural pest management (Mulder & Gijswijt, 1973).
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-16-8-4-5-9-17(16)22-18(23)21-14-19(10-12-24-13-11-19)15-6-2-1-3-7-15/h1-9H,10-14H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLRMTVXXKGMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

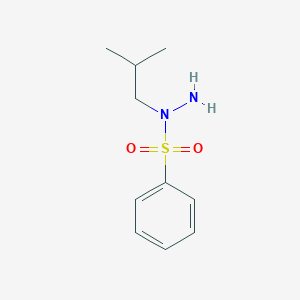
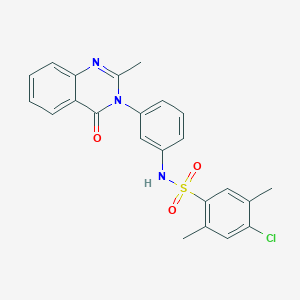

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(5-chlorothiophen-2-yl)propan-1-one;hydrochloride](/img/structure/B2783832.png)
![2-(4-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2783835.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2783836.png)
![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2783837.png)
![3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-bromophenyl)pyridazin-4(1H)-one](/img/structure/B2783839.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-1H-pyrrole-2-sulfonamide](/img/structure/B2783840.png)
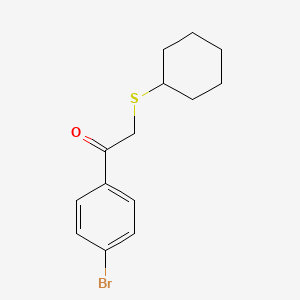
![N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2783845.png)
![2-[(2,4-difluorophenyl)sulfonylamino]benzoic Acid](/img/structure/B2783847.png)

